molecular formula C20H23N5O2 B2514893 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1705427-19-5

4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2514893
CAS No.: 1705427-19-5
M. Wt: 365.437
InChI Key: IGFNQNRDUUDVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is an organic compound that features a complex structure with multiple functional groups, including imidazole, pyrazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps:

    Formation of the Imidazole Derivative: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the methyl group.

    Synthesis of the Pyrazole Derivative: The pyrazole ring is often synthesized via the reaction of hydrazine with 1,3-diketones.

    Coupling Reactions: The imidazole and pyrazole derivatives are then coupled with benzamide through various coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrazole rings.

    Reduction: Reduction reactions can be performed on the benzamide group to form the corresponding amine.

    Substitution: The aromatic benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Oxidized derivatives of the imidazole and pyrazole rings.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and pyrazole rings can form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: A simpler derivative with similar functional groups.

    1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains two imidazole groups attached to a benzene ring.

    4-[(1H-imidazol-1-yl)methyl]oxan-4-ol: Features an imidazole ring and an oxane ring.

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is unique due to its combination of imidazole, pyrazole, and benzamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C22H25N5OC_{22}H_{25}N_5O with a molecular weight of approximately 375.47 g/mol. It features an imidazole ring, a pyrazole moiety, and a benzamide structure, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and pyrazole rings. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation. A study identified that imidazolylpyrrolone-based small molecules exhibited significant anticancer activity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
Imidazolylpyrrolone derivative0.23Breast cancer
Pyrazole derivative0.29Lung cancer
Benzamide derivative0.15Colon cancer

Antimicrobial Activity

The antimicrobial properties of compounds containing the imidazole and pyrazole structures have been documented extensively. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Table 2: Antimicrobial Efficacy

Compound NameMIC (µg/mL)Bacterial Strain
Imidazole derivative31.25Staphylococcus aureus
Pyrazole derivative15.75Escherichia coli

The biological activity of the compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as heparanase, which plays a role in tumor metastasis .
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through the activation of caspases has been observed .
  • Antibacterial Action : The disruption of bacterial cell integrity through interference with peptidoglycan synthesis is a common mechanism for antimicrobial activity .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • A study involving a pyrazole derivative demonstrated a significant reduction in tumor size in murine models, suggesting potential for further development into therapeutic agents .
  • Clinical trials assessing the safety and efficacy of imidazole-based drugs have reported minimal side effects, making them suitable candidates for further investigation in oncology .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-20(18-3-1-16(2-4-18)12-24-8-7-21-15-24)23-19-11-22-25(14-19)13-17-5-9-27-10-6-17/h1-4,7-8,11,14-15,17H,5-6,9-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFNQNRDUUDVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.